molecular formula C9H8BrF2N B6226464 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 2137609-96-0

5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6226464
CAS No.: 2137609-96-0
M. Wt: 248.1
InChI Key:
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Description

5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline: is a chemical compound with the molecular formula C9H8BrF2N.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of tetrahydroisoquinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.

    Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydroisoquinolines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .

Comparison with Similar Compounds

Uniqueness: 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and tetrahydroisoquinoline core, which confer distinct electronic and steric properties. These characteristics make it a valuable scaffold for the development of novel therapeutic agents and advanced materials .

Properties

CAS No.

2137609-96-0

Molecular Formula

C9H8BrF2N

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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